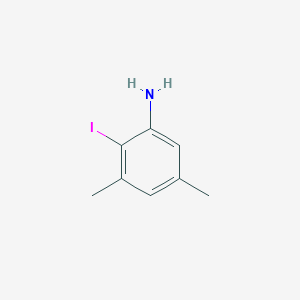

2-Iodo-3,5-dimethylaniline

Vue d'ensemble

Description

2-Iodo-3,5-dimethylaniline is a derivative of 3,5-dimethylaniline . It is used in the synthesis of various organic compounds .

Molecular Structure Analysis

The molecular formula of this compound is C8H10IN . Its average mass is 247.076 Da and its monoisotopic mass is 246.985779 Da .Chemical Reactions Analysis

This compound can be used in the synthesis of Pd(II) complexes . It can also be used in the synthesis of functionalized azobiphenyls and azoterphenyls .Applications De Recherche Scientifique

1. Synthesis of Organic Intermediates

2-Iodo-3,5-dimethylaniline and related compounds are utilized in the synthesis of various organic intermediates. These intermediates have applications across different fields. For instance, dimethyl-4-bromoiodobenzenes, which can be synthesized from compounds similar to this compound, are used in the production of aromatic organic intermediates (Li Yu, 2008).

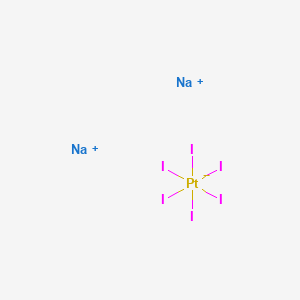

2. Synthesis of Palladium Complexes

N,N-Dimethyl-2-iodoanilines, closely related to this compound, are instrumental in synthesizing palladium complexes. These complexes have potential applications in various chemical processes, including catalysis (D. Solé, X. Solans, M. Font‐Bardia, 2007).

3. Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound are used in methods like salt-assisted liquid–liquid microextraction for determining iodine in various substances. This application demonstrates the versatility of this compound in analytical methods (M. Gupta, A. K. Pillai, Amrita Singh, Archana Jain, K. Verma, 2011).

4. Environmental and Food Analysis

This compound plays a role in environmental and food analysis, particularly in the determination of iodine in substances like pharmaceuticals, iodized salt, and certain food products. This illustrates the compound's utility in monitoring and ensuring public health standards (Paramita Das, M. Gupta, Archana Jain, K. Verma, 2004).

5. Industrial Applications

In industry, this compound is used as an intermediate in the production of various chemicals. Its properties make it suitable for specific reactions and syntheses that are crucial in industrial chemical processes (Shire Elmi, Per Heggen, B. Holmelid, Didrik Malthe-Sørensen, L. Sydnes, 2016).

Mécanisme D'action

Target of Action

2-Iodo-3,5-dimethylaniline is a chemical compound that is structurally similar to aniline . Aniline and its derivatives are known to interact with various enzymes and receptors in the body, but the specific targets for this compound remain to be identified.

Mode of Action

Aniline and its derivatives are known to undergo various chemical reactions, including electrophilic substitution and coupling . These reactions can lead to changes in the structure and function of the target molecules, potentially altering their activity.

Biochemical Pathways

Aniline and its derivatives are known to be involved in various biochemical processes, including the synthesis of dyes and pharmaceuticals

Pharmacokinetics

Aniline and its derivatives are known to be absorbed through the skin and lungs, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Aniline and its derivatives are known to cause various effects, including methemoglobinemia, a condition in which the iron in hemoglobin is oxidized, reducing its ability to carry oxygen .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, the reactivity of aniline and its derivatives can be affected by the presence of acids or bases .

Safety and Hazards

3,5-Dimethylaniline, a related compound, is considered hazardous. It’s combustible, toxic if swallowed or in contact with skin, and may cause damage to organs through prolonged or repeated exposure . It’s recommended to use personal protective equipment, avoid dust formation, and use only under a chemical fume hood .

Orientations Futures

The future directions of 2-Iodo-3,5-dimethylaniline could involve its use in the synthesis of more complex organic compounds. For instance, it can be used in the synthesis of functionalized azobiphenyls and azoterphenyls . Additionally, hypervalent iodine (III) reagents, which include iodoanilines, have attracted significant interest due to their plentiful, stable, non-toxic, environmentally friendly, and mild 2e − oxidants with a variety of applications .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-Iodo-3,5-dimethylaniline are largely unexplored. It is known that aromatic amines like this compound can participate in a variety of biochemical reactions. They can act as bases, accepting protons and forming salts. They can also undergo electrophilic substitution reactions, where the aromatic ring acts as a nucleophile .

Cellular Effects

Related compounds such as 3,5-Dimethylaniline have been shown to cause oxidative stress and neurodevelopmental toxicity in neural cells

Molecular Mechanism

It is known that aromatic amines can undergo a variety of reactions, including nucleophilic substitution and oxidation . These reactions could potentially lead to the formation of reactive intermediates that could interact with biomolecules in the cell.

Temporal Effects in Laboratory Settings

A related compound, 3,5-Dimethylaniline, has been shown to cause increased reactive oxygen species, cytotoxicity, and DNA damage in cells over time

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been studied. It is known that the toxicity of aromatic amines can vary with dosage

Metabolic Pathways

It is known that aromatic amines can be metabolized in the body through processes such as N-hydroxylation

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well studied. It is known that aromatic amines can pass through cell membranes due to their lipophilic nature

Subcellular Localization

It is known that small lipophilic molecules like aromatic amines can diffuse across cell membranes and may localize in various cellular compartments

Propriétés

IUPAC Name |

2-iodo-3,5-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-5-3-6(2)8(9)7(10)4-5/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJKCILJUAHZBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733863 | |

| Record name | 2-Iodo-3,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

390823-79-7 | |

| Record name | 2-Iodo-3,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

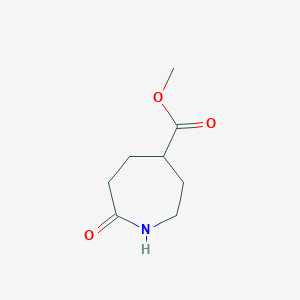

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Diphenylmethyl)-1h-[1,2,3]triazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B3052089.png)

![2h-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B3052090.png)

![2-[4-(Carboxymethyl)-2,5-dimethoxyphenyl]acetic acid](/img/structure/B3052099.png)